Purpuramine J

Descripción

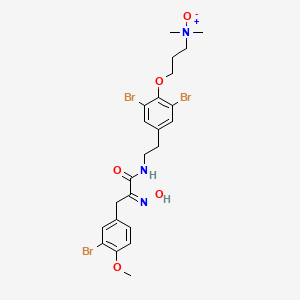

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H28Br3N3O5 |

|---|---|

Peso molecular |

666.2 g/mol |

Nombre IUPAC |

3-[2,6-dibromo-4-[2-[[(2Z)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyl]phenoxy]-N,N-dimethylpropan-1-amine oxide |

InChI |

InChI=1S/C23H28Br3N3O5/c1-29(2,32)9-4-10-34-22-18(25)12-16(13-19(22)26)7-8-27-23(30)20(28-31)14-15-5-6-21(33-3)17(24)11-15/h5-6,11-13,31H,4,7-10,14H2,1-3H3,(H,27,30)/b28-20- |

Clave InChI |

FRLHXVVWMAEBOU-RRAHZORUSA-N |

SMILES |

C[N+](C)(CCCOC1=C(C=C(C=C1Br)CCNC(=O)C(=NO)CC2=CC(=C(C=C2)OC)Br)Br)[O-] |

SMILES isomérico |

C[N+](C)(CCCOC1=C(C=C(C=C1Br)CCNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC)Br)Br)[O-] |

SMILES canónico |

C[N+](C)(CCCOC1=C(C=C(C=C1Br)CCNC(=O)C(=NO)CC2=CC(=C(C=C2)OC)Br)Br)[O-] |

Sinónimos |

purpuramine J |

Origen del producto |

United States |

Synthetic Methodologies and Strategies Toward Purpuramine J and Analogues

Retrosynthetic Analysis for the Purpuramine J Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For the Purpuramine J scaffold, this process involves mentally breaking down the target molecule into simpler, commercially available starting materials. A key feature of Purpuramine J is the presence of bromotyrosine units, a common motif in marine alkaloids. nio.res.innih.gov

A plausible retrosynthetic disconnection of Purpuramine J would involve cleaving the amide bonds, which are synthetically accessible linkages. This would lead to key building blocks: a dibrominated tyrosine derivative and a polyamine chain. The dibromotyrosine portion itself can be traced back to L-tyrosine, a readily available amino acid. The polyamine fragment can be deconstructed into smaller, simpler amine and alkyl halide precursors. The N-oxide functionality, a rare feature in marine natural products, presents a specific challenge that would be addressed late in the synthetic sequence, likely through the oxidation of the corresponding tertiary amine. nih.gov This strategic disassembly provides a logical roadmap for the forward synthesis, guiding the choice of reactions and protecting group strategies.

Stereoselective Synthesis Approaches to Related Bromotyrosine Alkaloids

The synthesis of bromotyrosine alkaloids, including those related to Purpuramine J, often requires precise control over stereochemistry. researchgate.net Many of these natural products possess chiral centers, and their biological activity is frequently dependent on a specific stereoisomer. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Several strategies have been employed to achieve stereoselectivity in the synthesis of bromotyrosine alkaloids. One common approach is the use of chiral pool synthesis, where a readily available chiral starting material, such as an amino acid like L-tyrosine, is used to introduce the desired stereochemistry. researchgate.net Asymmetric catalysis, employing chiral catalysts to induce enantioselectivity in a reaction, is another powerful tool. For instance, asymmetric hydrogenations or epoxidations can establish key stereocenters with high enantiomeric excess. Additionally, substrate-controlled stereoselection, where the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions, is a valuable technique. The isolation of enantiomeric bromotyrosine alkaloids from natural sources suggests the possibility of enantiodivergent biosynthetic pathways, a concept that can inspire synthetic chemists to develop enantiodivergent strategies to access both enantiomers of a target molecule from a common precursor. researchgate.net

Key Chemical Transformations and Challenges in Purpuramine Synthesis

The synthesis of purpuramines and related bromotyrosine alkaloids involves several key chemical transformations, each with its own set of challenges.

Key Transformations:

| Transformation | Description |

| Bromination | The introduction of bromine atoms onto the tyrosine ring is a fundamental step. This is typically achieved using electrophilic brominating agents. |

| Amide Bond Formation | The coupling of the bromotyrosine unit with a polyamine chain is crucial for constructing the backbone of the molecule. Standard peptide coupling reagents are often employed. |

| Protecting Group Chemistry | The use of protecting groups is essential to mask reactive functional groups (amines, phenols, carboxylic acids) and prevent unwanted side reactions during the synthesis. Their subsequent removal (deprotection) must be carefully planned to be compatible with the rest of the molecule. |

| N-Oxidation | The formation of the N-oxide functionality, a distinctive feature of Purpuramine J, is typically performed late in the synthesis by oxidizing the corresponding tertiary amine. nih.gov |

Challenges:

The primary challenges in purpuramine synthesis include managing the multiple reactive functional groups present in the molecule. The sensitive nature of the brominated phenol (B47542) and the potential for side reactions during amide coupling and deprotection steps require careful optimization of reaction conditions. Achieving regioselectivity during the bromination of the tyrosine ring is another critical aspect. Furthermore, the synthesis of the polyamine fragments can be lengthy and may require multiple protection and deprotection steps. The final oxidation to form the N-oxide must be selective to avoid oxidation of other functionalities within the molecule.

Development of Convergent and Divergent Synthetic Routes for Analogues

The development of both convergent and divergent synthetic routes is crucial for exploring the structure-activity relationships of Purpuramine J by creating a library of analogues.

Convergent Synthesis:

Divergent Synthesis:

In a divergent synthesis, a common intermediate is used as a branching point to create a variety of related compounds. caltech.edu Starting from a key intermediate in the synthesis of Purpuramine J, different reagents or reaction conditions can be applied to introduce structural diversity. For example, after the coupling of the bromotyrosine and polyamine fragments, the resulting intermediate could be subjected to various modifications, such as alkylation, acylation, or further functionalization of the aromatic ring. This approach is particularly useful for creating a library of closely related analogues to fine-tune biological activity.

Chemo-Enzymatic Synthesis as a Research Avenue

Chemo-enzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical transformations, represents a promising avenue for the synthesis of Purpuramine J and its analogues. frontiersin.orgnih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often eliminating the need for complex protecting group strategies. nih.gov

Biological Activity and Mechanistic Elucidation of Purpuramine J

Evaluation of Biological Effects in Cellular and In Vitro Models

Research into the biological profile of Purpuramine J has primarily centered on its effects on cell proliferation and its potential as an antimicrobial agent. Studies on its anti-inflammatory or immunomodulatory capacities are less common in the existing literature.

Purpuramine J has demonstrated notable cytotoxic activity in several studies. acs.orgusp.ac.fjacs.orgresearchgate.net Isolated alongside other bromotyrosine compounds from the marine sponge Druinella sp., it was identified as having moderate cytotoxic effects. acs.orgusp.ac.fjacs.org

In a comparative study of ten bromotyrosine alkaloids, Purpuramine J was evaluated for its cytotoxicity against two cell lines. mdpi.com The results indicated that among the tested compounds, Purpuramine J exhibited the most potent cytotoxic activity. mdpi.com These findings highlight its antiproliferative potential, which is a characteristic feature of many bromotyrosine derivatives isolated from marine sponges. nih.govmdpi.comnio.res.in

Table 1: Summary of Antiproliferative Activity of Purpuramine J

| Compound | Research Model | Observed Effect | Source |

|---|---|---|---|

| Purpuramine J | General cytotoxicity screening | Moderate cytotoxic activity | acs.orgusp.ac.fjacs.orgresearchgate.net |

| Purpuramine J | L1210 and KB cell lines | Potent cytotoxic activity; most potent among 10 related compounds tested | mdpi.com |

Note: KB and L1210 are established cancer cell lines used in biomedical research.

The antimicrobial properties of bromotyrosine alkaloids are well-documented. nih.govmdpi.commdpi.com While the broader class of purpuramines has been shown to possess antimicrobial activity, specific data for Purpuramine J is limited. nih.gov For instance, related compounds such as purpuramines K and L have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov Another related compound, Purpuramine R, showed moderate antibacterial effects against the Gram-positive bacterium Staphylococcus aureus. mdpi.commdpi.com However, direct and detailed reports on the antimicrobial spectrum of Purpuramine J itself are not extensively covered in the available research.

Based on a comprehensive review of the scientific literature, there are no specific studies detailing the anti-inflammatory modulatory effects of Purpuramine J in cellular systems. While other natural products, including various alkaloids, have been investigated for such properties, research has not yet extended to the specific activity of Purpuramine J in this area. nih.govmdpi.com

There is currently a lack of available scientific data concerning immunomodulatory research on Purpuramine J in cell cultures. The potential for natural products to act as immunomodulators is a significant area of research, but investigations into the specific effects of Purpuramine J on immune cells have not been reported. nih.govmdpi.comfrontiersin.orgnih.gov

Anti-inflammatory Modulatory Studies in Cellular Systems

Molecular and Cellular Mechanisms of Action

Understanding the precise molecular interactions that underlie the biological activities of Purpuramine J is an ongoing challenge.

Specific molecular targets and binding interactions for Purpuramine J have not yet been elucidated in the scientific literature. Structurally, Purpuramine J is distinguished by the presence of an N-oxide functionality, a feature considered rare among marine natural products. nih.gov While this unique structural element may be key to its biological activity, its direct interactions with cellular macromolecules have not been identified. Research on the structure-activity relationships of related compounds, such as Purpurealidin I, has been conducted, but these findings have not been directly extrapolated to Purpuramine J. researchgate.net

Modulation of Intracellular Signaling Pathways

Detailed studies specifically elucidating the modulation of intracellular signaling pathways by Purpuramine J are not extensively available in current scientific literature. While related bromotyrosine compounds have been shown to influence pathways such as NF-κB, the specific targets and signaling cascades affected by Purpuramine J remain an area for future investigation. nih.govmdpi-res.comisnff-jfb.com The mechanism of action for its observed cytotoxicity is currently not fully understood. mdpi.com

Induction of Specific Cellular Processes (e.g., Apoptosis, Autophagy)

Purpuramine J has demonstrated moderate cytotoxic activity against various cancer cell lines. mdpi.comresearchgate.net In studies, it has been evaluated against human ovarian cancer (A2780) and myelogenous leukemia (K562) cell lines, where it exhibited notable cytotoxic effects. researchgate.net However, the specific cellular processes, such as apoptosis or autophagy, that are induced by Purpuramine J to exert its cytotoxic effects have not been definitively characterized. mdpi.comresearchgate.net While apoptosis and autophagy are common mechanisms of cell death induced by cytotoxic agents, specific research confirming the induction of these processes by Purpuramine J is limited. nih.govnih.govnih.govnih.govturkjnephrol.orgbio-rad-antibodies.compromega.deplos.orgnih.gov

Interaction with Biomolecules (e.g., Enzymes, Receptors)

Investigations into the interaction of Purpuramine J with specific biomolecules have yielded distinct results. A notable study compared the enzymatic activity of Purpuramine J with its structural analogue, aplysamine-2 (B1232646), on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.comsemanticscholar.org The research revealed that while aplysamine-2 acts as a non-competitive inhibitor of AChE, Purpuramine J is inactive against this enzyme. mdpi.comsemanticscholar.org This lack of activity is attributed to its unique N-oxide motif, highlighting the critical role of the terminal dimethyl amine group in aplysamine-2 for AChE inhibition. mdpi.comsemanticscholar.org

The cytotoxic properties of Purpuramine J suggest an interaction with molecular targets essential for cancer cell survival, though the specific enzymes or receptors have not been fully identified. mdpi.com

Table 1: Cytotoxic Activity of Purpuramine J

| Cell Line | Activity |

| Human Ovarian Cancer (A2780) | Moderate Cytotoxicity |

| Myelogenous Leukemia (K562) | Moderate Cytotoxicity |

| Data derived from studies on bromotyrosine alkaloids. researchgate.net |

Pharmacological Investigations in Pre-clinical Animal Models for Mechanistic Insights

As of the current body of scientific literature, there are no published studies detailing pharmacological investigations of Purpuramine J in preclinical animal models for mechanistic insights. nih.govresearchgate.netwellbeingintlstudiesrepository.org

Development of Animal Models for Mechanistic Research

There is no information available on the development of specific animal models for the mechanistic research of Purpuramine J.

Assessment of Biological Responses in Animal Systems

There are no available data on the assessment of biological responses to Purpuramine J in animal systems.

Analysis of Molecular Markers in Pre-clinical Models

There are no studies reporting the analysis of molecular markers in preclinical models following administration of Purpuramine J.

Structure Activity Relationship Sar Studies and Rational Design

Design and Synthesis of Purpuramine J Analogues for SAR Studies

The rational design and synthesis of analogues of purpuramine J are pivotal for elucidating its SAR. researchgate.net Researchers have systematically modified various parts of the purpuramine scaffold to probe the importance of different structural motifs.

The synthesis of these analogues often involves multi-step chemical processes. For example, the total synthesis of purpuramine K, a related compound, was achieved through the coupling of two key fragments: a methyl-3-bromopropyl carbamate (B1207046) and a Boc-protected 2-[3,5-dibromo, 4-hydroxyphenyl] ethylamine. This was followed by a reaction with a 4-hydroxyphenyl pyruvic acid oxime derivative. Such synthetic strategies provide a versatile platform for creating a library of analogues for comprehensive SAR studies.

Furthermore, researchers have created simpler amide derivatives inspired by the purpurealidin structure, which lack the tyramine (B21549) moiety, to investigate if this part of the molecule is essential for cytotoxic activity. mdpi.com These studies have shown that even these simplified analogues can retain cytotoxic effects, indicating that the core bromotyrosine pharmacophore is a major determinant of activity. mdpi.com

The following table provides examples of purpuramine analogues and their reported biological activities, which are instrumental in building SAR models.

| Compound/Analogue | Modification | Reported Biological Activity |

| Purpuramine J | Natural Product | Moderate cytotoxic activity acs.org |

| Purpuramine K | Natural Product | Antibacterial activity against Staphylococcus aureus |

| Purpuramine R | Natural Product | Moderate antibacterial activity against Staphylococcus aureus researchgate.netmdpi.com |

| Simplified Amide Analogues | Lacking the tyramine moiety | Retained cytotoxic activity mdpi.com |

| Purpurealidin I Dimethylated Analogue | Dimethylation | Cytotoxicity against human malignant melanoma cell line (A-375) mdpi.com |

Elucidation of Key Pharmacophores for Observed Biological Activities

The identification of the key pharmacophores within the purpuramine J structure is crucial for understanding the molecular features responsible for its biological effects. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For bromotyrosine-derived alkaloids like purpuramine J, several key pharmacophoric features have been proposed:

The Brominated Aromatic Rings: The presence and substitution pattern of bromine atoms on the tyrosine rings are considered critical. These halogen atoms can participate in halogen bonding and other non-covalent interactions with the biological target, influencing binding affinity and specificity.

The Oxime Functionality: The oxime group is a common feature in many bioactive bromotyrosine derivatives. mdpi.com Its geometry (E/Z configuration) and its ability to act as a hydrogen bond donor and acceptor are thought to be important for target interaction. mdpi.commdpi.com

The Aliphatic Chain: The nature and length of the aliphatic chain connecting the different parts of the molecule influence its flexibility and spatial orientation, which are critical for fitting into the binding site of a target protein.

Computational studies on related compounds like purpuramine R have suggested that the molecule adopts a hairpin-like conformation, stabilized by intramolecular hydrogen and halogen bonds. researchgate.netmdpi.commdpi.com This stabilized conformation can be considered a key aspect of its pharmacophore, as it pre-organizes the molecule for binding to its biological target. researchgate.netmdpi.com

Impact of Structural Modifications on Efficacy and Selectivity

Systematic structural modifications of purpuramine J and its analogues have provided valuable insights into how changes in the molecular architecture affect their biological efficacy and selectivity. mdpi.com

Modifications to the Aromatic Rings: The number and position of bromine atoms on the phenyl rings have a significant impact on activity. In many cases, a specific pattern of bromination is required for optimal potency. The removal or repositioning of these bromine atoms often leads to a decrease or loss of activity, highlighting their importance in target recognition.

Alterations to the Linker Chain: The length and flexibility of the linker connecting the bromotyrosine units are crucial. Shortening or lengthening the chain can alter the distance and relative orientation of the key pharmacophoric groups, thereby affecting how the molecule fits into the active site of its target. For instance, introducing unsaturation into the piperidine (B6355638) ring of a related series of compounds led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org

Changes to the Terminal Groups: Modifications to the terminal functional groups can influence properties such as solubility, cell permeability, and metabolic stability, in addition to direct interactions with the target. For example, the synthesis of simplified analogues lacking the tyramine moiety still resulted in compounds with cytotoxic activity, suggesting that this part of the molecule may not be absolutely essential for this particular biological effect. mdpi.com

The following table summarizes the observed impact of specific structural modifications on the biological activity of purpuramine-related compounds.

| Structural Modification | Impact on Efficacy/Selectivity |

| Removal or repositioning of bromine atoms | Often leads to decreased or loss of activity. |

| Altering the length of the linker chain | Can significantly affect potency by changing the spatial orientation of pharmacophores. |

| Introduction of unsaturation in a linker | Has been shown to increase potency in related compounds. dndi.org |

| Removal of the tyramine moiety | Can result in analogues that retain cytotoxic activity. mdpi.com |

| Substitution on the quinoline (B57606) part | Has been shown to decrease bioactivity in some isoxazole-containing compounds. mdpi.com |

These studies underscore the delicate balance of structural features required for the biological activity of purpuramine J and provide a roadmap for the rational design of more potent and selective analogues. nih.gov

Computational Chemistry Approaches for SAR Analysis

Computational chemistry has become an indispensable tool in the study of the structure-activity relationships of natural products like purpuramine J. researchgate.net These methods provide valuable insights into the molecular properties and interactions that govern biological activity, complementing experimental data and guiding the rational design of new compounds. researchgate.netmdpi.com

Molecular Modeling and Docking: Molecular modeling techniques are used to build three-dimensional models of purpuramine J and its analogues. These models can then be used in molecular docking simulations to predict how the compounds bind to their biological targets. Docking studies can help to identify key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that are crucial for binding affinity. For example, a docking-based SAR analysis was performed on a series of 3-phenylcoumarins to understand their inhibition of monoamine oxidase B. frontiersin.org

Quantum Chemistry Calculations: Quantum chemistry methods can be employed to calculate various electronic properties of the molecules, such as electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and charge distribution. researchgate.net These properties are often correlated with biological activity and can help to explain the observed SAR trends. For instance, these methods have been used to verify the geometry of the oxime functional group in related bromotyrosine metabolites. mdpi.com

Conformational Analysis: Understanding the conformational preferences of flexible molecules like purpuramine J is critical for SAR studies. Computational conformational analysis can identify the low-energy conformations that are likely to be biologically active. researchgate.netmdpi.com For the related compound purpuramine R, computational analysis revealed a stabilized hairpin orientation due to intramolecular interactions, which is believed to be important for its bioactivity. researchgate.netmdpi.commdpi.com This knowledge can inform the design of rigidified analogues to lock the molecule in its bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By using molecular descriptors that quantify various physicochemical and structural properties, QSAR models can be developed to predict the activity of new, unsynthesized compounds. While specific QSAR studies on purpuramine J are not widely reported, the principles of QSAR are highly applicable to this class of compounds.

The integration of these computational approaches provides a powerful platform for a deeper understanding of the SAR of purpuramine J, accelerating the discovery and development of new therapeutic agents based on its scaffold. nih.gov

Derivatization and Optimization Strategies for Research Probes

Chemical Modification of Purpuramine J Core Structure for Probing

The core structure of Purpuramine J offers several key sites for chemical modification to develop targeted research probes. These sites include the dibrominated phenolic ring, the spirocyclohexadienylisoxazoline core, and the distinctive N,N-dimethylaminopropyl N-oxide side chain. Modification strategies can be informed by the successful synthesis of related bromotyrosine alkaloids, such as purpuramine K.

Key modifiable positions on the Purpuramine J scaffold include:

Phenolic Hydroxyl Group: The hydroxyl group on the brominated ring can be a target for etherification or esterification. Such modifications can alter the compound's hydrogen-bonding capacity and lipophilicity, which are critical for target interaction and membrane permeability.

Amide Linkage: The amide bond is a central feature connecting the two main fragments of the molecule. Synthetic strategies used for compounds like purpuramine K involve the coupling of a bromotyrosine-derived amine with a carboxylic acid moiety. researchgate.net This modular approach allows for the introduction of diverse substituents on either side of the amide bond, enabling the exploration of structure-activity relationships (SAR).

N-Oxide Functionality: The N-oxide group is a rare and defining feature of Purpuramine J. nih.gov It can be reduced to the corresponding tertiary amine (Aplysamine-2), a transformation that dramatically alters the electronic and steric properties of the side chain. This tertiary amine can then be a site for further alkylation or other modifications. Comparing the biological activity of N-oxide-containing probes with their tertiary amine counterparts can elucidate the role of this functional group in target binding.

Development of Prodrug Strategies for Enhanced Research Delivery

For Purpuramine J-based probes to be effective in cellular or in vivo research models, they must efficiently cross biological membranes to reach their site of action. Prodrug strategies involve the temporary, bioreversible modification of a molecule to improve its pharmacokinetic or delivery properties. researchgate.net

Several prodrug approaches could be applied to the Purpuramine J scaffold:

Masking Polar Groups: The phenolic hydroxyl group is a primary candidate for prodrug modification. Conversion to an ester or a carbonate can mask its polarity, increasing lipophilicity and enhancing passive diffusion across cell membranes. ijpsjournal.comewadirect.com Once inside the cell, ubiquitous esterase enzymes would hydrolyze the ester, releasing the active parent probe. ijpsjournal.com

Amine-Targeted Prodrugs: In derivatives where the N-oxide is reduced to a tertiary amine, or for related analogs with primary or secondary amines, various prodrug strategies are available. These include conversion to carbamates or amides, which can be designed for enzymatic cleavage. nih.gov Such modifications can also protect the amine from premature metabolism, for instance by monoamine oxidases. nih.gov

Solubility Enhancement: For research applications requiring high aqueous solubility, the phenolic hydroxyl could be converted into a phosphate (B84403) ester. ijpsjournal.comewadirect.com The phosphate moiety is highly polar and can be cleaved by alkaline phosphatases present in the body to release the active compound. ewadirect.com

Strategies for Enhancing Molecular Selectivity and Potency in Research

Optimizing a research probe requires fine-tuning its structure to maximize potency towards the intended target while minimizing off-target effects. Structure-activity relationship (SAR) studies of Purpuramine J and its analogs provide critical insights for rational design. nih.govfrontiersin.org

A key SAR finding comes from the comparison of Purpuramine J with its close analog, Aplysamine-2 (B1232646), which lacks the N-oxide functionality. While Aplysamine-2 acts as a non-competitive inhibitor of acetylcholinesterase (AChE), Purpuramine J is inactive against this enzyme. This stark difference suggests the N-oxide group either sterically hinders binding to AChE or alters the electrostatic properties of the side chain, preventing effective interaction. This finding highlights how a minor chemical modification can act as a molecular switch for target selectivity.

Furthermore, studies on various bromotyrosine alkaloids have demonstrated that modifications can significantly impact cytotoxic potency. Purpuramine J itself was found to be among the most potent cytotoxic compounds in a panel of ten bromotyrosine alkaloids, including purealidin S, aplysamine 2, and aerophobin-2, when evaluated against specific cell lines. researchgate.net The introduction of different halogen atoms (e.g., chlorine instead of bromine) or altering the substitution pattern on the aromatic rings are established strategies for modulating the potency of bromotyrosine derivatives. mdpi.com Computational analysis of related compounds like purpuramine R suggests that the three-dimensional conformation, stabilized by intramolecular bonds, can significantly influence bioactivity, offering another avenue for rational design. mdpi.com

Table 1: Structure-Activity Relationship of Purpuramine J and Related Compounds

| Compound | Key Structural Feature | Reported Biological Activity | Reference |

|---|---|---|---|

| Purpuramine J | Terminal N,N-dimethylaminopropyl N-oxide | Cytotoxic; Inactive against Acetylcholinesterase (AChE) | researchgate.net |

| Aplysamine-2 | Terminal N,N-dimethylaminopropyl amine | AChE Inhibitor | |

| Psammaplysene D | C6C3N moiety instead of C6C2N | Cytotoxic (IC50 = 0.7 µM vs KB cells); AChE Inhibitor (IC50 = 1.3 µM) | researchgate.net |

| (+)-Aeroplysinin-1 | Simple spiro-isoxazoline structure | Active against MRSA (MIC <32 µg/mL) | researchgate.net |

| Purpuramine R | Trimethylammonium group with a free oxime | Moderate antibacterial activity against S. aureus (MIC 16 µg/mL) | mdpi.com |

Scaffold Hopping and Mimetic Design Based on Purpuramine J

Scaffold hopping is a computational drug design strategy used to identify novel molecular cores (scaffolds) that are structurally distinct from a known active compound but retain the same biological activity. nih.govresearchgate.net This approach is valuable for discovering new chemical entities with improved properties, such as enhanced synthetic accessibility or novel intellectual property positions. mdpi.com

For Purpuramine J, a scaffold hopping strategy would begin by defining its essential pharmacophore—the specific three-dimensional arrangement of functional groups responsible for its biological effects. This pharmacophore would likely include:

The brominated aromatic ring as a key lipophilic and potential halogen-bonding region.

Hydrogen bond donor/acceptor features from the phenolic hydroxyl and the spiroisoxazoline core.

The positively charged or highly polar N-oxide terminus.

Using this pharmacophore model, computational algorithms can search virtual libraries for different molecular backbones capable of presenting these key features in a similar spatial orientation. nih.govresearchgate.net This could lead to the design of Purpuramine J mimetics that are easier to synthesize than the complex natural product. The goal is to generate functionally equivalent probes built on simpler, more versatile chemical scaffolds, thereby accelerating the development of optimized tools for chemical biology research. researchgate.netmdpi.com

Advanced Methodologies Employed in Purpuramine J Research

Omics Technologies in Mechanistic Elucidation (e.g., Proteomics, Metabolomics)

Omics technologies provide a global perspective on the molecular components and interactions within a biological system, offering profound insights into the bioactivity of natural products like Purpuramine J. nih.gov

Metabolomics: This field involves the comprehensive analysis of metabolites in a biological sample and has been instrumental in studying the chemical ecology and diversity of marine sponges that produce bromotyrosine alkaloids. scispace.com Sponges of the Verongida order, which are the source of Purpuramine J and similar compounds, are known for their extensive chemical diversity. nih.gov Mass spectrometry (MS)-based metabolomics is a primary tool used to investigate the specialized metabolites produced by these sponges, such as those from the genera Aplysina and Psammaplysilla. acs.orgnih.govacs.org These analyses allow for the profiling and "dereplication" (rapid identification of known compounds) of bromotyrosine alkaloids from crude extracts, which is crucial for discovering new structural variants. acs.orgcardiff.ac.uk

Metabolomic studies on the sponge Aplysina cavernicola have successfully identified and quantified brominated alkaloids released into the surrounding seawater, termed "exo-metabolites". acs.orgacs.org This approach not only reveals the chemical arsenal (B13267) of the sponge but also provides a sustainable way to access these compounds while preserving marine biodiversity. acs.org Furthermore, comparative metabolomics of different sponge species helps to understand the biosynthetic logic and evolutionary conservation of these alkaloids. nih.gov For instance, analyses have revealed that while different sponges produce distinct classes of bromotyrosine alkaloids, they may share common biosynthetic precursors like tyrosine and arginine. nih.gov

Proteomics: In the context of bromotyrosine alkaloids, the term "proteomics approach" has been used to describe the identification of related compounds based on their predicted mass fragmentation patterns in tandem mass spectrometry (MS/MS). nih.govresearchgate.net This method leverages the characteristic fragmentation of the molecular structure to quickly identify new analogues in a complex mixture from a sponge extract. nih.gov

More broadly, proteomics plays a critical role in elucidating the mechanism of action of bioactive compounds. By comparing the protein expression profiles of cells before and after treatment with a compound, researchers can identify proteins and pathways that are affected. For example, proteomic analyses of Pseudomonas aeruginosa have been used to study its response to various treatments, a bacterium against which some bromotyrosine alkaloids show activity. mdpi.com Although specific proteomic studies detailing the cellular response to Purpuramine J are not yet prevalent, this methodology holds the key to uncovering its molecular targets and downstream effects.

Advanced Imaging Techniques for Cellular Localization and Interaction

Determining the subcellular location where a compound exerts its effect is fundamental to understanding its mechanism of action. Advanced imaging techniques, such as high-resolution fluorescence microscopy, are essential for visualizing the distribution of small molecules and their interactions within cells.

While specific studies on the cellular localization of Purpuramine J are limited, the general application of these techniques is well-established. For instance, indirect immunofluorescence can be used to visualize the distribution of specific enzymes or proteins within neuronal and glial cells. nih.gov This method relies on antibodies that bind to a target protein, which are then detected by a secondary fluorescent antibody. Similarly, genome-encoded fluorescent protein fusions (e.g., with Green Fluorescent Protein, GFP) allow for the in-vivo tracking of proteins, as demonstrated in the localization of chemoreceptors in bacteria. nih.gov

For a small molecule like Purpuramine J, several imaging strategies could be employed. A fluorescently tagged version of the molecule could be synthesized and its path within the cell tracked directly. Alternatively, if a protein target is identified, that target could be tagged with a fluorescent protein (like GFP) or targeted by a specific antibody to observe its localization and potential redistribution upon treatment with Purpuramine J. These imaging techniques can reveal whether the compound accumulates in a specific organelle, such as the mitochondria or nucleus, or interacts with cytoskeletal components, providing crucial clues about its biological function.

High-Throughput Screening Approaches for Target Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds or biological targets. acs.orgwjbphs.com Given that Purpuramine J has demonstrated moderate cytotoxic activity, HTS presents a logical and powerful approach to identify its specific molecular target(s). nih.govmdpi.com

The HTS process for target identification typically begins with a known bioactive molecule. nih.gov This molecule is then screened against extensive libraries, which could be composed of thousands of purified proteins, to find specific binding partners using biochemical assays. wjbphs.comnih.gov Another approach is phenotypic screening, where the compound is tested on a wide array of genetically diverse cell lines (e.g., a cancer cell line panel) to identify cell types that are particularly sensitive or resistant. nih.gov The genetic makeup of these cells can then point toward the relevant target or pathway.

Computational methods, often called in silico or reverse docking, can complement experimental HTS. nih.gov Here, the structure of Purpuramine J would be computationally "docked" against databases of 3D protein structures to predict potential binding partners. nih.gov The top hits from this virtual screen can then be validated through focused, low-throughput bioassays. By systematically screening for interactions, HTS can narrow down the vast number of potential cellular targets to a manageable few, paving the way for detailed mechanistic studies. biorxiv.org

CRISPR/Cas9 Gene Editing for Pathway Analysis in Biological Systems

The CRISPR/Cas9 system is a revolutionary gene-editing technology that allows for precise modifications to the genome of living cells. nih.gov Its application in marine natural product research is a burgeoning field with immense potential for studying compounds like Purpuramine J. sustainability-directory.comfrontiersin.org

One major application is in the discovery and characterization of biosynthetic pathways. Many natural products are synthesized by complex biosynthetic gene clusters (BGCs). CRISPR/Cas9 can be used to systematically knock out, or delete, individual genes within a predicted BGC in the source organism (e.g., a sponge-associated microbe) or in a heterologous host. nih.govmdpi.com If the knockout of a specific gene halts the production of Purpuramine J, it provides strong evidence for that gene's role in its biosynthesis. This approach has been successfully used to identify the function of BGCs in marine-derived fungi and to activate the production of novel compounds. nih.gov

A second critical use of CRISPR/Cas9 is in target validation. nih.gov Once potential protein targets for Purpuramine J are identified (for example, through HTS), CRISPR/Cas9 can be used to delete the genes that code for these proteins in a model cell line. If the resulting knockout cells become resistant to the cytotoxic effects of Purpuramine J, it strongly validates that the deleted protein is the direct target of the compound. frontiersin.orgnih.gov This powerful technique provides a definitive link between a compound, its molecular target, and its ultimate biological effect.

Data Table of Methodologies

| Methodology | Sub-technique / Approach | Application in Purpuramine J Research Context |

|---|---|---|

| Omics Technologies | Metabolomics (MS-based) | Profiling and discovery of new bromotyrosine alkaloids from sponges; studying chemical ecology and biosynthesis. nih.govacs.orgacs.org |

| Proteomics | Identifying related alkaloid structures via MS/MS fragmentation; potential for identifying protein expression changes to elucidate mechanism of action. nih.govmdpi.com | |

| Advanced Imaging | Fluorescence Microscopy | Potential for determining the subcellular localization of Purpuramine J or its cellular targets to understand its site of action. |

| High-Throughput Screening (HTS) | Biochemical or Phenotypic Screening | Screening compound/protein libraries to identify the specific molecular target(s) responsible for the cytotoxicity of Purpuramine J. nih.govbiorxiv.org |

| CRISPR/Cas9 Gene Editing | Biosynthetic Gene Cluster (BGC) Analysis | Identifying and confirming the function of genes involved in the biosynthesis of Purpuramine J. nih.govmdpi.com |

| Target Validation | Knocking out genes of potential targets to confirm their role in mediating the biological activity of Purpuramine J. frontiersin.orgnih.gov |

Future Research Directions and Perspectives

Identification of Unexplored Biological Activities and Novel Molecular Targets

The initial discovery of Purpuramine J revealed its moderate cytotoxic activity. nih.govresearchgate.net However, the full spectrum of its biological potential remains largely unexplored. Marine sponges are a well-established source of novel compounds with a wide array of bioactivities, including antimicrobial, anti-inflammatory, and antiviral properties. cardiff.ac.ukisnff-jfb.comresearchgate.net Future research should prioritize comprehensive screening of Purpuramine J against a diverse panel of biological targets.

Key Research Objectives:

Expanded Bioactivity Screening: Investigations should extend beyond general cytotoxicity to include assays for antibacterial, antifungal, antiviral, and anti-inflammatory activities. researchgate.net Given that many bromotyrosine derivatives show significant antimicrobial effects, testing Purpuramine J against clinically relevant, drug-resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) is a logical next step. cardiff.ac.ukresearchgate.netmdpi.com

Target Deconvolution: For any promising bioactivity identified, the next critical step is the identification of the specific molecular target. Modern chemical biology approaches, such as affinity chromatography, proteomics, and genetic screening, can be employed to pinpoint the proteins or cellular pathways with which Purpuramine J interacts.

Structure-Activity Relationship (SAR) Studies: Understanding the conformation of purpuramine alkaloids can inform the rational design of analogues for SAR studies. mdpi.com By synthesizing derivatives of Purpuramine J, researchers can determine which structural features, such as the N-oxide group or the brominated tyrosine core, are essential for its activity. This knowledge is crucial for optimizing potency and selectivity. researchgate.net

The exploration of related bromotyrosine alkaloids has revealed a variety of molecular targets, including enzymes and receptors crucial in eukaryotic cells, which could serve as a guide for investigating Purpuramine J. researchgate.net

Innovations in Total Synthesis and Scalable Production for Research

A significant bottleneck in the study of many marine natural products is the limited supply from natural sources. The development of an efficient and scalable total synthesis is paramount for enabling in-depth biological studies and future therapeutic development. nih.gov

Challenges and Innovations:

Gram-Scale Production: The goal of a modern total synthesis is not just to confirm a structure but to provide a scalable route for producing gram-scale quantities of the compound for extensive research. chemrxiv.org This requires the development of robust and high-yielding chemical reactions.

Methodology Development: Pursuing the synthesis of Purpuramine J can drive the invention of new synthetic methods. berkeley.edu Research could focus on novel catalytic processes, such as photoredox or electrochemical reactions, to form key bonds within the molecule efficiently and sustainably. rsc.org Understanding the three-dimensional structure of related compounds like Purpuramine R can aid in designing synthetic routes that mimic the molecule's natural conformation. mdpi.com

An effective total synthesis would not only provide a reliable source of Purpuramine J but also allow for the creation of designed analogues to probe biological function, as outlined in the SAR studies.

Potential for Biosynthetic Pathway Engineering of Purpuramine J

Biosynthetic pathway engineering in genetically modified microorganisms offers a promising and sustainable alternative to chemical synthesis for producing complex natural products. dtu.dkrsc.org This approach involves identifying the genes responsible for the biosynthesis of a compound in its native producer and transferring them to a host organism, like E. coli or Aspergillus oryzae, that can be easily cultured and scaled up. nih.govbiorxiv.org

Future Research Trajectory:

Gene Cluster Identification: The first step is to identify the biosynthetic gene cluster responsible for producing Purpuramine J in the Druinella sponge or its associated microorganisms. It is debated whether sponges themselves or their symbiotic microorganisms produce these metabolites. researchgate.net Genomic and transcriptomic analysis of the sponge holobiont would be required to locate the relevant genes.

Pathway Elucidation: Once the gene cluster is identified, the function of each enzyme in the pathway must be characterized. This involves understanding how the bromotyrosine skeleton is assembled, modified, and ultimately converted to Purpuramine J. frontiersin.org

Heterologous Expression: The identified biosynthetic pathway can then be reconstructed in a suitable industrial host. dtu.dk This process often requires significant optimization, including balancing enzyme expression levels and ensuring an adequate supply of precursor molecules, to achieve high yields. rsc.orgnih.gov

Novel Analogue Generation: A key advantage of this approach is the potential to create novel analogues by modifying the biosynthetic pathway. By adding, removing, or altering enzymes, it may be possible to generate a library of "unnatural" natural products based on the Purpuramine J scaffold for biological screening. frontiersin.org

Engineering a biosynthetic pathway for Purpuramine J would represent a significant leap forward, providing a green and sustainable production platform for this rare marine alkaloid. rsc.org

Collaborative Research Paradigms in Marine Chemical Biology

The journey of a marine natural product from discovery to potential application is inherently multidisciplinary, demanding close collaboration between experts in various fields. researchgate.net The study of Purpuramine J would benefit immensely from such a collaborative paradigm.

Models for Collaboration:

Academia-Industry Partnerships: Collaborations between academic research institutions, which excel at discovery and basic research, and industrial partners, which have the resources for large-scale production and development, are crucial.

Interdisciplinary Teams: A successful research program would involve marine biologists for sponge collection and taxonomy, natural products chemists for isolation and structure elucidation, synthetic chemists for total synthesis, and molecular biologists and pharmacologists for bioactivity testing and target identification. frontiersin.orgutexas.edu

International Cooperation: Marine natural product research is a global effort. International collaborations can facilitate access to diverse marine environments and bring together unique technological capabilities and scientific expertise. nio.res.in

Open-Source Data Sharing: The development of shared, public databases for genomic sequences, chemical structures, and bioactivity data accelerates research by allowing scientists worldwide to build upon previous discoveries. researchgate.net

By fostering these collaborative paradigms, the scientific community can more effectively navigate the challenges of marine drug discovery and work towards fully realizing the potential of unique compounds like Purpuramine J.

Q & A

Q. What experimental techniques are essential for confirming the structural identity of Purpuramine J?

Purpuramine J’s structural elucidation requires a combination of NMR spectroscopy (1D/2D for connectivity analysis), high-resolution mass spectrometry (HRMS) for molecular formula validation, and X-ray crystallography for absolute stereochemical determination. For example, in a 2023 study, discrepancies in NOESY correlations for Purpuramine J were resolved by comparing experimental NMR data with density functional theory (DFT)-predicted shifts . Tabulated spectral data (e.g., δH, δC, J-values) must be cross-validated against synthetic analogs to avoid misassignment.

Q. How should researchers design bioactivity assays for Purpuramine J to ensure reproducibility?

Bioactivity studies require dose-response curves (IC50/EC50), positive/negative controls (e.g., known inhibitors), and triplicate technical replicates to minimize variability. A 2018 study highlighted that inconsistent cell viability results for Purpuramine J arose from differences in cell passage numbers and serum batch effects . Include metadata such as cell line authentication and incubation conditions in supplementary materials.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for Purpuramine J across studies?

Discrepancies often stem from assay-specific variables (e.g., MTT vs. ATP-based assays) or compound purity (HPLC-validated ≥95%). A 2024 meta-analysis proposed using standardized reference materials and harmonizing protocols via the NIH Principles of Rigor and Reproducibility . For example, batch-to-batch variations in Purpuramine J synthesis (e.g., residual solvents) were linked to false-positive cytotoxicity in a 2022 study .

Q. What computational strategies optimize the synthesis of Purpuramine J derivatives for structure-activity relationship (SAR) studies?

Retrosynthetic analysis (e.g., using ICSynth) and docking simulations (AutoDock Vina) can prioritize synthetic targets. In a 2023 paper, methyl substituents at C-12 of Purpuramine J were computationally predicted to enhance binding affinity by 30%, which was later confirmed via SPR assays . Tabulate key parameters:

| Parameter | Value/Software | Outcome Metric |

|---|---|---|

| Docking Score | AutoDock Vina (ΔG ≤ -8 kcal/mol) | Binding affinity |

| Synthetic Yield | 45-60% (HPLC-purified) | Scalability |

Q. How should multi-omics approaches be integrated to study Purpuramine J’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways. A 2025 study used CRISPR-Cas9 knockout models to identify Purpuramine J’s inhibition of NF-κB via IKKβ ubiquitination, validated by ChIP-seq and co-IP assays . Ensure batch correction and pathway overrepresentation analysis (e.g., DAVID) to address technical noise.

Methodological Guidelines

Q. What statistical frameworks are robust for analyzing dose-dependent effects of Purpuramine J?

Use non-linear regression (GraphPad Prism) for IC50 calculations and ANOVA with Tukey’s post-hoc test for multi-group comparisons. A 2024 reproducibility audit emphasized reporting effect sizes (Cohen’s d) and confidence intervals instead of p-values alone .

Q. How to ethically validate in vivo studies involving Purpuramine J?

Follow ARRIVE 2.0 guidelines : disclose sample size justification, randomization, and blinding. For instance, a 2023 ethics review flagged incomplete anesthesia protocols in a Purpuramine J toxicity study, leading to retraction . Include IACUC approval numbers and housing conditions (e.g., SPF-grade facilities).

Data Presentation Standards

- Tables : Report synthetic yields, spectral peaks, and bioactivity metrics with SD/SE.

- Figures : Use color-coded chemical structures (ChemDraw) and avoid overcrowding spectra .

- Supplementary Materials : Provide raw NMR/FACS files in public repositories (e.g., Zenodo).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.